molecular formula C19H18N4O3S B2803721 3-(5-(1-(2-(ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396798-20-1

3-(5-(1-(2-(ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No. B2803721
CAS RN: 1396798-20-1
M. Wt: 382.44
InChI Key: JKKWQWRMEINVCT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an azetidine ring, an oxadiazole ring, and a pyridinone ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), an oxadiazole ring (a five-membered ring with two nitrogen and three oxygen atoms), and a pyridinone ring (a six-membered ring with one nitrogen and one oxygen atom) .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The azetidine ring might undergo reactions at the nitrogen atom, while the oxadiazole and pyridinone rings might undergo reactions at the nitrogen and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the azetidine, oxadiazole, and pyridinone rings might influence its solubility, stability, and reactivity .

Scientific Research Applications

Cytoprotective Antiulcer Activity

Compounds with intricate heterocyclic structures, including those similar to the specified compound, have been investigated for their potential cytoprotective and antiulcer activities. For instance, derivatives of pyrazol-1-yl pyrimidines have shown significant efficacy in inhibiting HCl-ethanol-induced and water-immersion stress-induced ulcers in rat models, indicating a potential for gastric mucosal protection and treatment of ulcers (Ikeda et al., 1996).

Neuroleptic and Antipsychotic Effects

Research on benzamides and pyrrolidinyl derivatives has revealed that these compounds can act as potent neuroleptics, offering promising avenues for the treatment of psychosis. Specifically, the synthesis and evaluation of compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have demonstrated significant antistereotypic activity without inducing catalepsy, which is a common side effect of many antipsychotic drugs (Iwanami et al., 1981).

Anticonvulsant Properties

The exploration of enaminone derivatives, particularly those based on isoxazole, has uncovered potent anticonvulsant properties. These compounds have been effective in anti-maximal electroshock (MES) models, showcasing their potential in the treatment of seizure disorders without elucidating a definitive mechanism of action, suggesting a novel therapeutic pathway for anticonvulsant drugs (Eddington et al., 2002).

Analgesic Effects Through Neuronal Nicotinic Acetylcholine Receptors

Studies on pyridyl ether compounds, including azetidinyl derivatives, have identified their role as analgesic agents acting through neuronal nicotinic acetylcholine receptors. These compounds have shown potent analgesic activity in various pain models, with specific enantiomers demonstrating reduced peripheral side effects. This suggests a targeted approach to pain management with minimized adverse effects (Holladay et al., 1998).

Role in Treating Compulsive Food Consumption

Research on orexin receptor antagonists has illuminated the potential role of compounds in modulating feeding behaviors, particularly in models of binge eating. By inhibiting orexin-1 receptor mechanisms, certain compounds have demonstrated efficacy in reducing compulsive food consumption without affecting standard food intake, indicating a novel therapeutic target for eating disorders with a compulsive component (Piccoli et al., 2012).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity and exploring its potential use as a pharmaceutical agent .

properties

IUPAC Name

3-[5-[1-(2-ethylsulfanylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-2-27-15-8-4-3-6-13(15)19(25)23-10-12(11-23)18-21-16(22-26-18)14-7-5-9-20-17(14)24/h3-9,12H,2,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKWQWRMEINVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(1-(2-(ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

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